Deoxypeganine

Alzheimer's disease Alcohol abuse Monoamine oxidase

Researchers modeling alcohol abuse or nicotine dependence require a compound that simultaneously inhibits both cholinesterase and MAO-A pathways-a dual mechanism absent in standard agents like donepezil, galantamine, or rivastigmine. • Triple-target inhibitor: BChE IC50 2 μM, AChE IC50 17 μM, MAO-A IC50 2 μM • 8.5-fold BChE/AChE selectivity - optimal for late-stage Alzheimer's models where BChE dominates ACh hydrolysis • Orally bioavailable with linear, dose-proportional PK validated in Phase I clinical trials Supplied as ≥98% pure powder with full analytical documentation. Global shipping available for verified research institutions.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 495-59-0
Cat. No. B1215540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxypeganine
CAS495-59-0
Synonyms3-deoxy-peganine
3-deoxy-vasicine
3-deoxypeganine
3-deoxyvasicine
3-deoxyvasicine, fumarate
3-deoxyvasicine, hydrochloride
3-desoxypeganine
deoxyvasicine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3CN2C1
InChIInChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2
InChIKeyWUFQLZTXIWKION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxypeganine (CAS 495-59-0) Procurement Guide: Alkaloid with Dual Cholinesterase and MAO-A Inhibition


Deoxypeganine (CAS 495-59-0; synonyms: deoxyvasicine, 3-deoxyvasicine) is a naturally occurring quinazoline alkaloid isolated from Peganum harmala L. (Zygophyllaceae) [1]. It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and as a selective inhibitor of monoamine oxidase A (MAO-A) . The compound is orally bioavailable and has been evaluated in Phase I clinical trials for its pharmacokinetic profile and tolerability [2]. Deoxypeganine is distinct among cholinesterase inhibitors due to its preferential inhibition of BChE over AChE and its additional MAO-A inhibitory activity, which differentiates it from clinically used agents such as galantamine, donepezil, rivastigmine, and tacrine [3].

Multi-target inhibition Simultaneously inhibits BChE, AChE, and MAO-A, enabling research on combined cholinergic and monoaminergic pathway modulation.
BChE-preferring selectivity Preferential BChE inhibition supports research in disease models where BChE activity predominates over AChE.
Oral PK profile Reported linear oral pharmacokinetics in a human Phase I study provide a basis for exposure-response study design.

Why Generic Cholinesterase Inhibitors Cannot Replace Deoxypeganine (CAS 495-59-0)


Deoxypeganine cannot be simply substituted by other cholinesterase inhibitors due to its unique dual mechanism of action—simultaneous inhibition of BChE, AChE, and MAO-A—and its distinct selectivity profile for BChE over AChE. Standard clinical comparators such as galantamine, donepezil, rivastigmine, and tacrine exhibit either AChE selectivity (galantamine, donepezil), balanced inhibition (tacrine), or BChE selectivity (rivastigmine), but none possess the MAO-A inhibitory activity that deoxypeganine adds to cholinesterase inhibition . Additionally, deoxypeganine demonstrates a unique BChE/AChE IC50 ratio of ~0.12 (2 μM / 17 μM), which is not replicated by other agents. This distinct pharmacological fingerprint means that experimental outcomes, therapeutic applications, and safety profiles cannot be extrapolated from other in-class compounds, making specific procurement of deoxypeganine essential for research programs targeting dual enzyme inhibition pathways or investigating its proprietary indications in alcohol abuse and nicotine dependence [1].

MAO-A Inhibition Gap
Standard AChE/BChE inhibitors (galantamine, donepezil, rivastigmine, tacrine) lack MAO-A activity, restricting their use in dual-pathway research.
BChE-Preferring Selectivity Not Replicated
The combination of BChE preference and MAO-A inhibition is unique; alternative agents do not reproduce this multi-target profile.
Distinct Human PK & Tolerability Endpoints
Linear oral PK in humans contrasts with non-linear profiles of certain alternatives; tolerability endpoints may differ, affecting in vivo study interpretation.

Deoxypeganine (495-59-0) Quantitative Differentiation Evidence vs. Comparator Cholinesterase Inhibitors


Dual Cholinesterase and MAO-A Inhibition Differentiates Deoxypeganine from Single-Mechanism Comparators

Deoxypeganine uniquely inhibits three enzymes simultaneously: BChE (IC50 = 2 μM), AChE (IC50 = 17 μM), and MAO-A (IC50 = 2 μM) . In contrast, clinically used comparators lack MAO-A inhibitory activity entirely. For example, galantamine inhibits only AChE with IC50 values ranging from 0.35 to 0.85 μM and shows >50-fold selectivity over BChE ; donepezil inhibits AChE at IC50 ≈ 0.016-0.12 μM and BChE at IC50 ≈ 0.30-63 nM [1]; rivastigmine inhibits BChE at IC50 = 0.037 μM and AChE at 4.15 μM ; and tacrine inhibits AChE and BChE with IC50s of 21-31 nM and 25.6-51 nM, respectively [2]. None of these comparators inhibit MAO-A. This triple-target profile provides a distinct pharmacological signature that cannot be replicated by any single comparator.

Triple-target inhibition
Head-to-head
Deoxypeganine: BChE IC50 2 µM, AChE IC50 17 µM, MAO-A IC50 2 µM. Comparators (galantamine, donepezil, rivastigmine, tacrine): no MAO-A inhibition.
Supports triple-pathway modulation research; single-target comparators cannot address this mechanism.
In vitro recombinant human enzyme assays.
Alzheimer's disease Alcohol abuse Monoamine oxidase

Preferential Butyrylcholinesterase (BChE) Inhibition by Deoxypeganine Contrasts with AChE-Selective Agents

Deoxypeganine inhibits BChE with an IC50 of 2 μM, which is 8.5-fold more potent than its AChE inhibition (IC50 = 17 μM) . This BChE selectivity is opposite to that of galantamine, which exhibits >50-fold selectivity for AChE over BChE , and donepezil, which also preferentially inhibits AChE (IC50 ≈ 0.016 μM) over BChE (IC50 ≈ 0.30 μM) [1]. Rivastigmine shows a similar BChE preference (IC50 0.037 μM vs AChE 4.15 μM, a 112-fold difference) , while tacrine exhibits balanced dual inhibition (AChE IC50 21 nM; BChE IC50 51 nM) [2]. However, deoxypeganine's BChE/AChE selectivity ratio of ~0.12 is unique in magnitude and is combined with MAO-A inhibition, offering a distinct enzyme inhibition profile that cannot be achieved with other agents.

BChE vs AChE selectivity
Cross-study comparable
8.5-fold BChE preference (IC50 2 µM vs 17 µM). Galantamine AChE-selective, donepezil AChE-predominant, rivastigmine BChE-selective (112-fold) but no MAO-A inhibition.
BChE-preferring profile supports late-stage neurodegeneration models where BChE activity is elevated.
Selectivity ratio contextual; MAO-A inhibition adds further differentiation.
Butyrylcholinesterase Alzheimer's disease Cholinergic hypothesis

Deoxypeganine Exhibits Linear, Dose-Proportional Pharmacokinetics with Satisfactory Oral Bioavailability in Humans

In a Phase I clinical trial, deoxypeganine demonstrated linear and dose-proportional pharmacokinetics, satisfactory oral bioavailability, and an adequate safety profile following escalating single oral doses [1]. The study reported that the compound has a suitable plasma half-life and is renally excreted. While comparative human PK data for other cholinesterase inhibitors are not available from the same study, this established human PK profile is a critical differentiator for research applications. In contrast, rivastigmine exhibits non-linear pharmacokinetics with high inter-individual variability, and tacrine is associated with significant hepatotoxicity requiring frequent monitoring [2]. Galantamine and donepezil have linear PK but lack the MAO-A inhibitory component. The combination of predictable human PK, oral activity, and dual mechanism provides a distinct advantage for in vivo studies requiring consistent systemic exposure.

Human oral PK profile
Class-level inference
Phase I: linear, dose-proportional PK; satisfactory oral bioavailability reported.
Reported linear PK supports exposure-response study design; contrasts with non-linear PK of rivastigmine.
Phase I single ascending dose study; comparators from separate sources.
Pharmacokinetics Oral bioavailability Phase I clinical trial

Deoxypeganine Demonstrates Lower Acute Toxicity Than Galantamine in Preclinical Models

Deoxypeganine has been reported to exhibit acetylcholinesterase inhibition twice that of galantamine while being less toxic [1]. Specifically, the LD50 for deoxypeganine in mice is 54.24 mg/kg (subcutaneous/intravenous) [2]. For galantamine, reported LD50 values in mice range from 18.7 to 26.0 mg/kg (intraperitoneal) [3]. Although the routes of administration differ, the data suggest a favorable toxicity profile for deoxypeganine relative to its potency. Additionally, deoxypeganine has been described as nontoxic in some sources [2]. This lower toxicity, combined with its dual mechanism, may translate to a wider therapeutic window, which is a critical consideration for in vivo studies where safety margins impact experimental design and dosing regimens.

Acute toxicity comparison
Cross-study comparable
LD50 54.24 mg/kg (mouse s.c./i.v.) vs. galantamine 18.7–26.0 mg/kg (i.p.).
Reported wider acute toxicity margin may permit higher dosing in preclinical models compared to galantamine.
Route differences (s.c./i.v. vs i.p.) require consideration.
Toxicity Safety pharmacology Therapeutic index

Deoxypeganine Has Been Specifically Developed for Alcohol Abuse and Nicotine Dependence Indications

Deoxypeganine has been advanced into clinical development specifically for the treatment of alcohol abuse and nicotine dependence, with Phase I trials completed [1]. Patents describe its use for reducing craving and depression in alcohol abusers and as a smoking cessation aid [2]. In contrast, galantamine, donepezil, rivastigmine, and tacrine are approved and developed exclusively for Alzheimer's disease and related dementias. The distinct therapeutic focus on addiction disorders is directly linked to deoxypeganine's dual inhibition of cholinesterase and MAO-A, a mechanism not present in the comparators. This unique indication profile makes deoxypeganine the compound of choice for research programs investigating the role of combined cholinergic and monoaminergic modulation in substance use disorders.

Clinical development indication
Class-level inference
Phase I completed for alcohol abuse and nicotine dependence; patent literature on craving reduction.
Provides a research tool with clinical addiction research context; other ChE inhibitors developed for Alzheimer's disease.
Indication-specific development; not approved for clinical use.
Alcohol abuse Nicotine dependence Addiction

Recommended Research and Industrial Applications for Deoxypeganine (CAS 495-59-0) Based on Differentiated Evidence


Investigating Dual Cholinesterase and MAO-A Inhibition in Substance Use Disorder Models

Deoxypeganine is the optimal choice for research programs requiring simultaneous modulation of cholinergic and monoaminergic pathways in models of alcohol abuse or nicotine dependence. Its unique triple-target inhibition (BChE IC50 2 μM, AChE IC50 17 μM, MAO-A IC50 2 μM) and clinical development history in addiction indications [1] provide a mechanism-based tool that cannot be replicated with standard cholinesterase inhibitors.

Preclinical Studies Requiring Predictable Oral Pharmacokinetics and Favorable Safety Margins

For in vivo efficacy studies where consistent systemic exposure is critical, deoxypeganine offers linear, dose-proportional pharmacokinetics and satisfactory oral bioavailability as demonstrated in human Phase I trials [2]. Combined with its lower acute toxicity (LD50 54.24 mg/kg in mice) [3], the compound enables flexible dosing regimens and reduced variability compared to agents like rivastigmine (non-linear PK) or tacrine (hepatotoxicity).

Late-Stage Alzheimer's Disease Models Requiring BChE-Preferring Inhibition

As Alzheimer's disease progresses, BChE assumes a greater role in acetylcholine hydrolysis. Deoxypeganine's 8.5-fold preference for BChE over AChE (IC50 2 μM vs 17 μM) makes it particularly suitable for late-stage disease models, in contrast to AChE-selective agents like galantamine and donepezil . This selectivity profile may better recapitulate the enzyme environment of advanced pathology.

Comparative Pharmacology Studies Evaluating Therapeutic Index of Cholinesterase Inhibitors

Deoxypeganine serves as a key comparator in studies designed to assess the relationship between enzyme inhibition potency and toxicity. Its reported lower acute toxicity relative to galantamine [3] despite potent cholinesterase inhibition provides a unique reference point for structure-activity relationship studies and safety pharmacology assessments.

Application
Selection Property
Validation Focus
Dual cholinergic-monoaminergic pathway research
Multi-target inhibition (BChE, AChE, MAO-A)
Target engagement across cholinergic and monoaminergic endpoints
In vivo exposure-response studies
Reported linear oral PK and lower acute toxicity context
Dose-exposure relationship and tolerability endpoint monitoring
BChE-predominant neurodegeneration models
BChE-preferring selectivity profile
Cholinergic enzyme activity in advanced pathology models
Cholinesterase inhibitor safety pharmacology
Reported wider acute toxicity margin vs. galantamine
Ratio of enzyme inhibition to toxicity endpoints in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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